molecular formula C16H25N3O3 B13412822 Caffeoylspermidine

Caffeoylspermidine

Cat. No.: B13412822
M. Wt: 307.39 g/mol
InChI Key: FVFDFXRLJHKPAH-FNORWQNLSA-N
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Description

N1-Caffeoylspermidine is a naturally occurring polyamine conjugate found in various plant species. It is characterized by the presence of a caffeoyl group attached to the spermidine backbone. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Caffeoylspermidine can be synthesized through a series of chemical reactions involving the coupling of caffeic acid with spermidine. The synthetic route typically involves the activation of the carboxyl group of caffeic acid, followed by its reaction with spermidine under controlled conditions. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to obtain the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

N1-Caffeoylspermidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Caffeoylspermidine has a wide range of scientific research applications:

Mechanism of Action

N1-Caffeoylspermidine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

N1-Caffeoylspermidine can be compared with other similar compounds, such as:

    Di-p-coumaroyl-caffeoylspermidine: Another polyamine conjugate with similar biological activities but different substitution patterns.

    Tri-caffeoylspermidine: Contains three caffeoyl groups, offering enhanced biological activities compared to N1-Caffeoylspermidine.

    Tri-p-coumaroylspermidine: Similar structure but with p-coumaroyl groups instead of caffeoyl groups

N1-Caffeoylspermidine stands out due to its unique combination of antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Caffeoylspermidine, a phenolic compound derived from spermidine, has garnered attention due to its diverse biological activities, particularly in antifungal and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of caffeoyl groups attached to the spermidine backbone. Its structural diversity can lead to variations in biological activity, making it a subject of interest in pharmacological studies.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. A study investigated three spermidine conjugates, including this compound derivatives, against fungal pathogens such as Pyrenophora avenae and Blumeria graminis. The results indicated that:

  • Di-p-coumaroyl-caffeoylspermidine significantly reduced mycelial growth and powdery mildew infection when applied post-inoculation.
  • Tri-caffeoylspermidine also showed antifungal effects but increased the activity of S-adenosylmethionine decarboxylase (AdoMetDC), which is involved in polyamine biosynthesis .

Table 1: Antifungal Efficacy of this compound Derivatives

CompoundConcentration (μM)Mycelial Growth Inhibition (%)
Di-p-coumaroyl-caffeoylspermidine10056±4.1
Tri-caffeoylspermidine10080±5.4
Tri-p-coumaroylspermidine10034±3.7

Antioxidant Activity

This compound derivatives also exhibit antioxidant properties. A study on dicaffeoyl spermidine derivative glycosides revealed their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases such as senile dementia. These compounds were shown to outperform some established antioxidants in specific assays .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antifungal Mechanism : The antifungal activity may be linked to the alteration of polyamine metabolism in fungi. For instance, the inhibition of AdoMetDC activity was noted in P. avenae treated with di-p-coumaroyl-caffeoylspermidine, leading to reduced spermidine levels and possibly affecting fungal growth .
  • Antioxidant Mechanism : The antioxidant effects are attributed to the ability of caffeoylspermidines to scavenge reactive oxygen species (ROS), thus mitigating oxidative damage in cells .

Case Studies

Several case studies have explored the effects of caffeoylspermidines on various biological systems:

  • Drosophila Model for Senile Dementia : In a Drosophila model, caffeoylspermidines demonstrated protective effects against neurodegeneration, indicating their potential for treating age-related cognitive decline .
  • Plant Defense Mechanisms : Studies have shown that caffeoylspermidines play a role in plant defense by acting as phytoalexins that enhance resistance against fungal infections .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+

InChI Key

FVFDFXRLJHKPAH-FNORWQNLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O

Origin of Product

United States

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